An In-depth Technical Guide to the Synthesis of 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid
An In-depth Technical Guide to the Synthesis of 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic route for 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of the ethyl ester precursor followed by its hydrolysis to the final carboxylic acid. This document includes detailed experimental protocols, tabulated quantitative data, and workflow diagrams to facilitate comprehension and replication.
Synthetic Strategy Overview
The most common and direct route to 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid involves a two-step synthesis:
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Step 1: Synthesis of Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate. This step involves the cyclocondensation reaction of 5-methyl-2-aminopyridine with ethyl 3-bromo-2-oxopropionate.
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Step 2: Hydrolysis of Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate. The ethyl ester is then hydrolyzed under acidic or basic conditions to yield the target carboxylic acid.
This strategy is depicted in the following reaction scheme:
Experimental Protocols
Step 1: Synthesis of Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate
This procedure details the synthesis of the ethyl ester intermediate.[1]
Materials:
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6-Methyl-pyridin-2-ylamine (5-methyl-2-aminopyridine)
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Ethyl 3-bromo-2-oxopropionate
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Ethanol
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Anhydrous Potassium Carbonate (KHCO₃)
Procedure:
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To a round-bottom flask, add 6-methyl-pyridin-2-ylamine (8 mmol) and ethyl 3-bromo-2-oxopropionate (12 mmol) to 50 mL of ethanol.
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Heat the mixture to reflux and maintain for 6 hours.
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After the reaction is complete, evaporate the solvent completely under reduced pressure.
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To the residue, add solid anhydrous KHCO₃ until a pH of 8 is reached.
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Allow the mixture to stand for 3 hours, during which a white, flocculent precipitate will form.
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Filter the precipitate and dry to obtain ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate.
Purification:
Crystals suitable for X-ray analysis can be obtained by dissolving the product (0.5 g) in ethyl acetate (20 mL) and allowing the solvent to evaporate slowly at room temperature over approximately 10 days.[1]
Step 2: Hydrolysis of Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate
This section provides a general procedure for the hydrolysis of the ethyl ester to the final carboxylic acid. Specific reaction conditions may require optimization. The hydrolysis can be performed under acidic or basic conditions.[2] A standard method for similar compounds involves the use of strong acid.[3]
Materials:
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Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate
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Concentrated Hydrochloric Acid (e.g., 12 M)
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Water
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Sodium Bicarbonate (or other suitable base for neutralization)
Procedure (Acid-Catalyzed Hydrolysis):
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In a round-bottom flask, suspend ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate in a suitable amount of concentrated hydrochloric acid.
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Heat the mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). Based on similar reactions, this may take several hours.[3]
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Once the reaction is complete, cool the mixture to room temperature.
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Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is neutral.
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The product may precipitate out of the solution upon neutralization. If so, collect the solid by filtration.
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If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid and its intermediate.
Table 1: Synthesis of Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate
| Parameter | Value | Reference |
| Starting Material 1 | 6-Methyl-pyridin-2-ylamine | [1] |
| Starting Material 2 | Ethyl 3-bromo-2-oxopropionate | [1] |
| Solvent | Ethanol | [1] |
| Reaction Time | 6 hours | [1] |
| Reaction Temperature | Reflux | [1] |
| Yield | ~52.6% | [1] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [4][5] |
| Molecular Weight | 204.23 g/mol | [4][5] |
| CAS Number | 70705-30-5 | [4][5] |
Table 2: Properties of 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid
| Parameter | Value | Reference |
| Molecular Formula | C₉H₈N₂O₂ | [6][7] |
| Molecular Weight | 176.17 g/mol | [6][7] |
| Appearance | Solid | [6] |
| CAS Number | 80353-93-1 | [6][7] |
Visualization of Experimental Workflow
The following diagram illustrates the general laboratory workflow for the synthesis and purification of the target compound.
References
- 1. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate (EVT-3372215) | 135995-33-4 [evitachem.com]
- 3. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 4. 6-Methylimidazo 1,2-a pyridine-2-carboxylic acid ethyl ester AldrichCPR 70705-30-5 [sigmaaldrich.com]
- 5. Ethyl 6-methylimidazo(1,2-a)pyridine-2-carboxylate | C11H12N2O2 | CID 12558372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Methylimidazo 1,2-a pyridine-2-carboxylic acid DiscoveryCPR 80353-93-1 [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
